1-(4-fluorobenzyl)-4-methyl-1,4-diazepane
Description
Chemical Structure and Properties
1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane (C₁₃H₁₉FN₂, molecular weight 222.30 g/mol) is a nitrogen-containing heterocyclic compound featuring a seven-membered diazepane ring with a 4-fluorobenzyl group at position 1 and a methyl group at position 4 . The fluorine atom on the benzyl moiety enhances lipophilicity and metabolic stability, while the methyl group on the diazepane ring influences steric and electronic properties, modulating receptor interactions .
Synthesis and Applications Synthesis typically involves alkylation of 4-methyl-1,4-diazepane with 4-fluorobenzyl halides under optimized conditions to minimize by-products .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJLTZFERSEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane typically involves the reaction of 4-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
1.1. Inhibitors of Enzymatic Activity
Recent studies have highlighted the potential of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane derivatives as inhibitors of soluble epoxide hydrolase (sEH). These compounds have shown promise in treating inflammatory conditions such as acute pancreatitis (AP). For instance, a derivative of this compound demonstrated significant efficacy in reducing inflammatory damage in murine models of AP, showcasing its potential as an anti-inflammatory agent .
1.2. Neuropharmacology
The compound has also been evaluated for its activity as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor. Compounds incorporating this compound exhibited high binding affinity and selectivity towards this receptor, making them candidates for the treatment of mood disorders and obesity . The binding affinity values reported indicate that these compounds could be developed into specific chemical probes for further research.
Chemical Synthesis and Modifications
The synthesis of this compound involves various chemical pathways that allow for the introduction of different substituents to enhance biological activity. For example, modifications to the diazepane core have been explored to improve pharmacokinetic properties and receptor selectivity. A notable synthesis pathway involves reductive amination and alkylation techniques that yield derivatives with enhanced efficacy against specific biological targets .
3.1. Acute Pancreatitis Model
In a study focusing on acute pancreatitis, compounds derived from this compound were administered to mice subjected to cerulein-induced injury. The results indicated a marked reduction in inflammatory markers and tissue damage compared to control groups, validating the compound's potential therapeutic role in managing AP .
3.2. Serotonin Receptor Agonism
Another case study evaluated the effects of 5-HT2C agonists derived from this compound on appetite regulation in animal models. The results suggested that these compounds could modulate feeding behavior effectively, providing insights into their potential application in treating obesity .
Comparative Data Table
| Compound | Target | Binding Affinity (nM) | Efficacy in Animal Model |
|---|---|---|---|
| Compound A (derived from this compound) | sEH | IC50 = 71.0 | Significant reduction in inflammatory markers |
| Compound B (5-HT2C agonist) | 5-HT2C | Kd = 7.9 | Modulation of appetite in obesity models |
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance binding affinity to certain receptors, while the diazepane ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical profiles of diazepane derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis:
Key Observations
Substituent Position :
- Fluorine at the para position (4-fluorobenzyl) optimizes receptor binding compared to ortho or meta isomers, as seen in 1-(2-fluorobenzoyl)-1,4-diazepane, which shows reduced CNS activity .
- Methyl substitution on the diazepane ring (e.g., position 4 vs. 5) alters ring conformation, affecting interactions with hydrophobic enzyme pockets .
Functional Group Effects :
- Benzyl vs. Benzoyl : Benzyl derivatives (e.g., this compound) exhibit higher lipophilicity than benzoyl analogs (e.g., 1-(4-fluorobenzoyl)-1,4-diazepane), favoring blood-brain barrier penetration .
- Halogen Type : Fluorine’s small size and high electronegativity improve metabolic stability, whereas bulkier halogens (e.g., bromine in 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane) enhance halogen bonding but reduce bioavailability .
Biological Activity: Antimicrobial Potential: Methyl-substituted diazepanes (e.g., 2-((4-methyl-1,4-diazepan-1-yl)methyl)indoline) show stronger antimicrobial activity than non-methylated analogs due to improved membrane permeability . CNS Applications: Fluorinated benzyl derivatives (e.g., the target compound) are prioritized over chlorinated analogs (e.g., 1-(4-chlorophenyl)-5-methyl-1,4-diazepane) for anxiolytic drug development due to reduced toxicity .
Data Tables
Physicochemical Properties Comparison
| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | 2.8 | 222.30 | 15.3 |
| 1-(4-Fluorobenzoyl)-1,4-diazepane | 1.2 | 218.26 | 36.1 |
| 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane | 3.1 | 238.76 | 12.4 |
| 5-(4-Fluorophenyl)-1,4-diazepane | 2.1 | 194.24 | 12.9 |
Biological Activity
1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and relevant case studies, presenting a comprehensive overview of the current research findings.
- Molecular Formula : CHFN
- Molecular Weight : 208.27 g/mol
- CAS Number : 76141-89-4
This compound demonstrates significant interactions with various biological targets:
- Enzyme Interactions : The compound has been shown to inhibit enzymes such as glutathione S-transferase and cytochrome P450, which are involved in detoxification and drug metabolism processes.
- Cell Signaling Pathways : It influences critical signaling pathways, particularly the MAPK/ERK pathway, affecting cellular proliferation and differentiation.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits antimicrobial properties that may disrupt bacterial cell membranes. |
| Anticancer | Interferes with DNA replication and induces apoptosis in cancer cells. |
| Enzyme Inhibition | Acts as an inhibitor of human chymase, potentially affecting various pathologies. |
Molecular Mechanisms
The mechanisms through which this compound exerts its biological effects include:
- Target Interaction : The compound binds to specific enzymes and receptors, modulating their activity. For instance, it may interact with the active sites of enzymes like chymase and glutathione S-transferase .
- Signal Transduction Modulation : It affects kinases and phosphatases involved in cell signaling pathways, leading to changes in gene expression related to stress responses and apoptosis.
- Metabolic Pathway Involvement : The interaction with cytochrome P450 suggests that this compound influences drug metabolism and pharmacokinetics of other therapeutic agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity Study : Research indicated that derivatives of diazepanes can inhibit cancer cell proliferation by inducing apoptosis. Specific studies demonstrated that this compound showed promise in reducing tumor growth in animal models .
- Enzyme Inhibition Studies : A study focused on the inhibition of human chymase by diazepane derivatives found that the presence of the 4-fluorobenzyl group enhances binding affinity and inhibitory potency against this enzyme .
- Toxicity Assessment : Dosage effects in animal models revealed that lower doses exhibited minimal toxicity while higher doses led to hepatotoxicity and neurotoxicity. This underscores the importance of dosage optimization in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
